disodium;2-[9-(carboxylatomethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2λ2-plumbacycloundec-6-yl]acetate
Overview
Description
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) is a complex chemical compound that consists of glycine units linked by an ethanediyl bridge, with carboxymethyl groups attached. This compound also contains lead(2+) and sodium ions in a specific stoichiometric ratio. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) typically involves the reaction of glycine with ethylenediamine and chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The lead(2+) ions are introduced by adding lead acetate to the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous stirring and precise control of temperature and pH to ensure high yield and purity. The final product is isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The carboxymethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the glycine units.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxymethyl groups.
Scientific Research Applications
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the manufacturing of specialized materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) involves its ability to chelate metal ions. The carboxymethyl groups and the nitrogen atoms in the glycine units coordinate with metal ions, forming stable complexes. This chelation process is crucial for its applications in various fields, as it can modulate the reactivity and stability of metal ions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to that of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2).
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) is unique due to the presence of lead(2+) and sodium ions, which impart specific chemical properties that are not observed in other similar compounds. Its ability to form stable complexes with lead(2+) ions makes it particularly useful in applications requiring lead stabilization.
Properties
IUPAC Name |
disodium;2-[9-(carboxylatomethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2λ2-plumbacycloundec-6-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYQFSIBOJWRMG-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)O[Pb]OC(=O)CN1CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2Na2O8Pb | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066838 | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22904-40-1 | |
Record name | Lead disodium EDTA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022904401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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